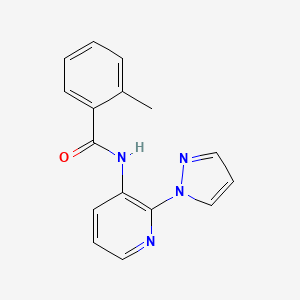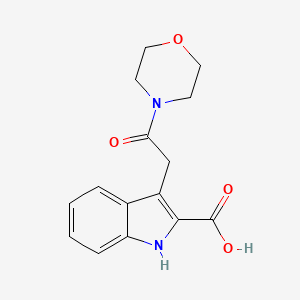![molecular formula C16H16N4O B7539206 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide](/img/structure/B7539206.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide, also known as MPAQ, is a chemical compound that has been studied for its potential use in scientific research. MPAQ is a quinoline derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide is not fully understood. However, it has been suggested that N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide may also inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels may improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have anticancer and Alzheimer's disease treatment potential. However, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has some limitations. It has low solubility in water, which can make it difficult to use in experiments. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide also has low stability, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide. One direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide and its effects on the body.
In conclusion, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide is a chemical compound that has been studied for its potential use in scientific research. It has been shown to have anticancer and Alzheimer's disease treatment potential, as well as other biochemical and physiological effects. While it has some limitations, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has several advantages for lab experiments. There are several future directions for the study of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide, including its potential use in the treatment of other diseases and the study of its mechanism of action.
Métodos De Síntesis
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide can be synthesized using various methods, including the reaction of 8-chloroquinoline with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a base. Another method involves the reaction of 8-hydroxyquinoline with N-methyl-N-[(1-methylpyrazol-4-yl)methyl]amine in the presence of a coupling agent. The yield of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide synthesis can range from 30-80%.
Aplicaciones Científicas De Investigación
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has been studied for its potential use in scientific research. It has been shown to have anticancer activity in vitro against various cancer cell lines, including breast, lung, and colon cancer. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity, which is responsible for the breakdown of acetylcholine in the brain.
Propiedades
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-19(10-12-9-18-20(2)11-12)16(21)14-7-3-5-13-6-4-8-17-15(13)14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYUFZTNIOMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]quinoline-8-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)

![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)
![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)

![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)


![N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)